3-Bromo-2-pentene

Catalog No.
S14081059
CAS No.
21964-23-8
M.F
C5H9Br
M. Wt
149.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-pentene

CAS Number

21964-23-8

Product Name

3-Bromo-2-pentene

IUPAC Name

(Z)-3-bromopent-2-ene

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

InChI

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-

InChI Key

OPGVCEGMOFKBOL-HYXAFXHYSA-N

Canonical SMILES

CCC(=CC)Br

Isomeric SMILES

CC/C(=C/C)/Br

3-Bromo-2-pentene is an organic compound characterized by the molecular formula C5H9Br\text{C}_5\text{H}_9\text{Br}. It belongs to the class of bromoalkenes and exists in two geometric isomers: the (E)-isomer and the (Z)-isomer. The presence of the bromine atom at the third carbon of the pentene chain influences its chemical properties and reactivity, making it a significant compound in organic synthesis and various applications in chemical research and industry .

  • Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles, leading to various substituted products. Common reagents for substitution include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Elimination Reactions: This compound can also participate in elimination reactions to form alkenes or alkynes. Strong bases such as sodium amide are typically used in these reactions.
  • Addition Reactions: 3-Bromo-2-pentene can react with halogens or hydrogen halides, resulting in the formation of vicinal dihalides or haloalkanes. The addition mechanism often involves the formation of a bromonium ion intermediate.

While specific biological activity data for 3-Bromo-2-pentene is limited, brominated compounds are known for their diverse biological effects. They can serve as precursors for biologically active molecules, including pheromones and pharmaceuticals. The reactivity of 3-Bromo-2-pentene allows it to be utilized in synthesizing compounds with potential bioactivity, although detailed studies on its specific biological effects are still required .

3-Bromo-2-pentene can be synthesized through several methods:

  • Bromination of 2-Pentene: A common method involves the electrophilic addition of bromine to 2-pentene in an inert solvent such as carbon tetrachloride or dichloromethane. This reaction proceeds via a bromonium ion intermediate, allowing for the selective formation of 3-bromo-2-pentene .
  • Allylic Bromination: Another potential synthesis route includes allylic bromination using N-bromosuccinimide (NBS), which selectively brominates allylic positions in unsaturated hydrocarbons .

3-Bromo-2-pentene finds applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Research: In chemical research, it is used to study reaction mechanisms and develop new synthetic methodologies due to its unique reactivity profile.
  • Industrial Use: The compound is utilized in producing specialty chemicals and materials, leveraging its properties as a brominated alkene.

Interaction studies involving 3-Bromo-2-pentene primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in substitution and addition reactions, contributing valuable insights into reaction mechanisms that are crucial for developing synthetic strategies in organic chemistry .

Several compounds share structural similarities with 3-Bromo-2-pentene. Here are notable examples:

Compound NameStructureKey Differences
1-Bromo-2-penteneC5H9Br\text{C}_5\text{H}_9\text{Br}Bromine at position one; different reactivity
2-Bromo-1-penteneC5H9Br\text{C}_5\text{H}_9\text{Br}Bromine at position two; positional isomerism
3-Methyl-2-penteneC6H12\text{C}_6\text{H}_{12}Contains a methyl group; alters physical properties
4-Bromo-1-buteneC4H7Br\text{C}_4\text{H}_7\text{Br}Shorter carbon chain; different reactivity

Uniqueness: The uniqueness of 3-Bromo-2-pentene lies in its specific geometric isomerism (E/Z configurations) and the position of the bromine atom. These factors significantly influence its reactivity patterns and potential applications in synthetic organic chemistry compared to other similar compounds .

The electrophilic addition of hydrogen bromide to pentene systems represents a fundamental mechanistic pathway for the formation of 3-bromo-2-pentene [1]. The reaction proceeds through a two-step mechanism where the hydrogen atom of hydrogen bromide acts as an electrophile, accepting a pair of electrons from the carbon-carbon double bond [2]. This initial step results in the formation of a highly reactive carbocation intermediate, which subsequently undergoes nucleophilic attack by the bromide ion [3].

The mechanism begins with the polarization of the hydrogen-bromine bond, where the bromine atom exhibits a stronger pull on the electrons due to its higher electronegativity [2] [3]. This polarity creates a partial positive charge on the hydrogen atom, making it susceptible to attack by the electron-rich alkene double bond [1]. The resulting carbocation intermediate adopts a planar geometry, allowing for subsequent nucleophilic attack from either side of the plane [4].

Kinetic studies reveal that the rate of hydrogen bromide addition follows the general trend: hydrogen iodide > hydrogen bromide > hydrogen chloride > hydrogen fluoride [1]. This reactivity order correlates directly with the bond strength of the hydrogen-halogen bond, where weaker bonds facilitate faster reaction rates [1]. For pentene systems, the activation energies range from 12.5 ± 0.8 kilocalories per mole in polar solvents to 15.2 ± 1.1 kilocalories per mole in non-polar solvents [5].

Table 1: Electrophilic Addition Kinetic Parameters for Pentene Systems

Reaction SystemActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Temperature (K)
2-Pentene + HBr (polar solvent)12.5 ± 0.82.4 × 10⁴298
2-Pentene + HBr (non-polar solvent)15.2 ± 1.18.7 × 10²298
2-Pentene + Br₂ (CCl₄)18.3 ± 1.51.2 × 10¹298
2-Pentene + Br₂ (protic solvent)14.7 ± 0.95.6 × 10²298
Alkene + 2Br₂ (calculated)16.8 ± 2.03.8 × 10³298
Alkene + Br₂ (calculated)22.1 ± 2.54.2 × 10⁰298

The regioselectivity of hydrogen bromide addition follows Markovnikov's rule, where the hydrogen atom preferentially adds to the carbon bearing the greater number of hydrogen atoms [4] [6]. This selectivity arises from the relative stability of carbocation intermediates, with tertiary carbocations being more stable than secondary or primary carbocations due to hyperconjugation effects [4] [7]. The transition state structure closely resembles the carbocation intermediate according to Hammond's postulate, making the stability of the intermediate a critical factor in determining reaction pathways [4] [8].

Radical Chain Mechanisms in Allylic Bromination

Allylic bromination represents a fundamentally different mechanistic pathway that operates through radical chain processes [9] [10]. This mechanism involves the use of N-bromosuccinimide as a brominating agent, which maintains low concentrations of molecular bromine throughout the reaction to favor substitution over addition [9] [10]. The reaction proceeds through the classical three-step radical chain mechanism: initiation, propagation, and termination [11] [10].

The initiation step involves homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide, generating bromine radicals [10]. This process is facilitated by light or heat, with the imide group providing resonance stabilization to the resulting radical [10]. The weak nitrogen-bromine bond undergoes homolysis with an activation energy of approximately 8.2 kilocalories per mole [12].

Propagation occurs through two distinct steps: hydrogen abstraction by bromine radicals and subsequent reaction of the resulting carbon radical with molecular bromine [11] [10]. The bromine radical preferentially abstracts allylic hydrogen atoms, forming resonance-stabilized allylic radicals [10]. These radicals exhibit enhanced stability compared to tertiary radicals due to delocalization of the unpaired electron across the pi system [10]. The allylic radical then reacts with molecular bromine to regenerate bromine radicals and form the final brominated product [10].

Table 2: Radical Chain Mechanism Parameters for Allylic Bromination

Reaction StepRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Selectivity Factor
Initiation (NBS → Br- )1.2 × 10⁷8.2N/A
Propagation 1 (Br- + R-H)3.8 × 10⁶12.41.0 (1°) : 5.2 (2°) : 15.8 (3°)
Propagation 2 (R- + Br₂)2.1 × 10⁹3.1N/A
Termination (R- + R- )1.0 × 10¹⁰0.5N/A
Termination (Br- + Br- )8.5 × 10⁹0.8N/A
Chain Transfer4.7 × 10⁵15.6N/A

The selectivity of radical bromination is governed by both statistical and thermodynamic factors [8]. Bromine radicals exhibit high selectivity for tertiary hydrogen atoms over secondary and primary positions, with relative rates of approximately 15.8:5.2:1.0 respectively [8]. This selectivity arises from the endothermic nature of the hydrogen abstraction step, which makes the transition state more product-like according to Hammond's postulate [8]. The resulting product distribution must account for both the intrinsic reactivity differences and the number of equivalent hydrogen atoms at each position [8].

Steric and Electronic Effects on Regiochemical Outcomes

The regiochemical outcomes in 3-bromo-2-pentene formation are profoundly influenced by both steric and electronic factors operating within the reaction system [13] [4]. Electronic effects primarily manifest through the stabilization of carbocation intermediates in electrophilic addition pathways and radical intermediates in substitution mechanisms [4] [6]. The extent of hyperconjugation, inductive effects, and resonance stabilization determines the preferred site of electrophilic or radical attack [4] [8].

Carbocation stability follows the established order: tertiary > secondary > primary > methyl [4] [6]. This hierarchy reflects the degree of hyperconjugation available to stabilize the positive charge, where alkyl groups donate electron density to the electron-deficient carbon center [6]. In pentene systems, the formation of secondary carbocations is favored over primary carbocations, leading to Markovnikov addition products [4] [6]. The energy difference between these intermediates typically ranges from 3 to 8 kilocalories per mole, providing sufficient driving force for regioselective reactions [13].

Steric effects become particularly important in determining the accessibility of reactive sites and the stability of transition states [13]. Bulky substituents can hinder approach of electrophiles or radicals to specific positions, effectively directing reactions to less hindered sites [13]. In 3-bromo-2-pentene formation, steric interactions between the attacking species and substituents on the pentene backbone influence both the rate and regioselectivity of the reaction [13].

Table 3: Regioselectivity in Electrophilic Addition to Pentene Derivatives

Starting AlkeneMajor Product (% yield)Minor Product (% yield)Markovnikov/Anti-Markovnikov
1-Pentene2-Bromopentane (87%)1-Bromopentane (13%)Markovnikov
2-Pentene (E)2,3-Dibromopentane (94%)Trace elimination productsSyn addition
2-Pentene (Z)2,3-Dibromopentane (94%)Trace elimination productsSyn addition
3-Methyl-1-pentene3-Bromo-3-methylpentane (76%)2-Bromo-3-methylpentane (24%)Markovnikov
4-Methyl-1-pentene2-Bromo-4-methylpentane (82%)4-Bromo-4-methylpentane (18%)Markovnikov
2-Methyl-2-pentene3-Bromo-2-methylpentane (91%)Elimination products (9%)Mixed pathways

The stereochemistry of bromination reactions is controlled by the geometry of the reactive intermediates [14] [15]. In electrophilic addition, the bromonium ion intermediate enforces anti-addition, where the two bromine atoms add to opposite faces of the original double bond [15]. This stereochemical requirement arises from the three-membered ring structure of the bromonium ion, which prevents syn-addition pathways [15]. The resulting trans-diaxial arrangement in the transition state leads to the observed anti-stereochemistry [15].

Electronic effects also influence the regioselectivity through differential stabilization of competing transition states [13]. Electron-donating groups enhance the nucleophilicity of adjacent carbon centers, favoring electrophilic attack at these positions [13]. Conversely, electron-withdrawing groups diminish reactivity and direct reactions to alternative sites [13]. The magnitude of these effects depends on the proximity and electronic nature of the substituents involved [13].

Solvent Polarity and Temperature-Dependent Pathway Selection

Solvent polarity plays a crucial role in determining the predominant reaction pathway for 3-bromo-2-pentene formation [16] [17] [5]. Polar solvents stabilize ionic intermediates such as carbocations and bromonium ions, thereby favoring electrophilic addition mechanisms [16] [5]. Non-polar solvents, conversely, provide minimal stabilization for charged species and tend to favor radical pathways [16] [17]. This solvent-dependent mechanism switching represents a fundamental aspect of bromination chemistry [17] [5].

The dielectric constant of the solvent serves as a quantitative measure of its ability to stabilize charged intermediates [16] [17]. High dielectric constant solvents such as water (εr = 78.5) and acetonitrile (εr = 37.5) promote electrophilic addition through enhanced solvation of carbocation intermediates [16]. Medium polarity solvents like dichloromethane (εr = 8.9) support mixed reaction pathways, while low polarity solvents such as carbon tetrachloride (εr = 2.2) and hexane (εr = 1.9) favor radical substitution mechanisms [16] [17].

Table 4: Solvent Effects on 3-Bromo-2-pentene Formation Pathways

Solvent SystemDielectric ConstantPrimary MechanismRelative RateTemperature Effect (ΔH‡, kcal/mol)
Water78.5Electrophilic addition1.0012.3
Methanol32.7Electrophilic addition0.7813.8
Dichloromethane8.9Mixed pathways0.4216.2
Carbon tetrachloride2.2Radical substitution0.1519.5
Acetonitrile37.5Electrophilic addition0.8913.1
Hexane1.9Radical substitution0.0821.2

Temperature effects manifest through differential impacts on competing reaction pathways [18] [19]. Electrophilic addition reactions typically exhibit lower activation energies in polar solvents, ranging from 12.3 to 13.8 kilocalories per mole [17] [5]. Radical substitution pathways require higher activation energies, particularly in non-polar media where values reach 19.5 to 21.2 kilocalories per mole [18] [19]. This temperature dependence creates opportunities for selective pathway control through careful optimization of reaction conditions [18] [19].

The pre-exponential factor in the Arrhenius equation also varies significantly between reaction mechanisms [18] [12]. Electrophilic addition reactions exhibit larger pre-exponential factors due to the higher probability of productive collisions in polar solvents [17] [5]. Radical reactions show smaller pre-exponential factors but may become competitive at elevated temperatures due to their higher activation energies [18] [19].

Computational studies reveal that the reaction of alkenes with two bromine molecules is thermodynamically favored over single bromine molecule pathways [17] [5]. The calculated activation free energies for reactions involving two bromine molecules (16.8 ± 2.0 kilocalories per mole) are significantly lower than those for single bromine reactions (22.1 ± 2.5 kilocalories per mole) [17] [5]. This finding explains the enhanced reactivity observed in high bromine concentration systems [17] [5].

Isotopic Labeling Studies of Reaction Intermediates

Isotopic labeling experiments provide definitive mechanistic information about 3-bromo-2-pentene formation pathways through direct observation of bond-breaking and bond-forming processes [20] [21]. Deuterium kinetic isotope effects serve as particularly sensitive probes for identifying rate-determining steps and characterizing transition state structures [20] [21]. Primary isotope effects (kH/kD > 2) indicate that carbon-hydrogen bond cleavage occurs in the rate-determining step, while secondary effects (kH/kD ≈ 1.2) suggest that the labeled position experiences changes in hybridization or bonding environment [20] [21].

Carbon-13 labeling studies reveal the extent of carbocation rearrangement in electrophilic addition pathways [21]. When carbon-13 is incorporated at specific positions within the pentene framework, the distribution of label in the products provides direct evidence for carbocation migration processes [21]. Retention of label at the original position indicates minimal rearrangement, while scrambling of label suggests extensive carbocation rearrangement through hydride or alkyl shifts [21].

Table 5: Isotopic Labeling Studies of Reaction Intermediates

Labeling PositionKinetic Isotope Effect (kH/kD)Product Distribution Shift (%)Mechanistic Implication
C-1 (¹³C)N/A+2.3 (C-1 retention)No C-1 bond breaking
C-2 (¹³C)N/A+5.7 (C-2 scrambling)Carbocation rearrangement
C-3 (¹³C)N/A+1.2 (C-3 retention)Minimal C-3 involvement
Allylic H (²H)5.2 ± 0.3-15.2 (allylic pathway)Primary H abstraction
Vinylic H (²H)1.8 ± 0.2+8.9 (addition pathway)Electrophilic addition
Terminal H (²H)1.1 ± 0.1NegligibleNon-participating position

Deuterium labeling at allylic positions reveals a substantial primary kinetic isotope effect (kH/kD = 5.2 ± 0.3), confirming that allylic hydrogen abstraction constitutes the rate-determining step in radical bromination pathways [20]. This large isotope effect indicates that the carbon-hydrogen bond is extensively broken in the transition state, consistent with a late transition state for hydrogen abstraction [20]. The magnitude of this effect aligns with theoretical predictions for radical hydrogen abstraction reactions [20].

Vinylic deuterium labeling produces a smaller but significant isotope effect (kH/kD = 1.8 ± 0.2), indicating that vinylic hydrogen atoms participate in the rate-determining step of electrophilic addition [20]. This effect reflects the change in hybridization from sp² to sp³ that occurs during carbocation formation [20]. The relatively small magnitude suggests that carbon-hydrogen bond breaking is not advanced in the transition state [20].

Terminal deuterium labeling shows minimal isotope effects (kH/kD = 1.1 ± 0.1), confirming that terminal positions do not participate significantly in either electrophilic addition or radical substitution pathways [20]. This result validates the regioselectivity predictions based on carbocation and radical stability arguments [20].

The product distribution shifts observed in isotopic labeling experiments provide quantitative measures of pathway competition [21]. Deuterium labeling at allylic positions reduces the contribution of radical pathways by 15.2%, while vinylic labeling increases the proportion of addition products by 8.9% [21]. These shifts reflect the kinetic isotope effects operating in the respective pathways and confirm the mechanistic assignments based on reaction conditions [21].

3-Bromo-2-pentene serves as a versatile electrophile in transition metal-catalyzed cross-coupling reactions, particularly those involving palladium catalysis. The bromine atom functions as an excellent leaving group, while the alkene moiety provides additional reactivity and stereochemical control opportunities [1] [2].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction represents one of the most important applications of 3-Bromo-2-pentene in complex molecule synthesis. This palladium-catalyzed cross-coupling reaction involves the coupling of organoboron compounds with organohalides to form carbon-carbon bonds [3]. The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2].

In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-pentene, forming a palladium(II) intermediate. This process is facilitated by the excellent leaving group properties of bromine, which makes the reaction proceed efficiently under mild conditions [2]. The reaction typically employs palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate ligands [4].

The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. This process is enhanced by the presence of a base, which activates the organoboron compound by forming a more nucleophilic borate complex [3]. Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate, with the choice depending on the specific reaction conditions and substrates involved [2].

The final reductive elimination step releases the coupled product and regenerates the palladium(0) catalyst. This step is generally rapid and irreversible, driving the overall reaction forward [1]. The stereochemistry of the original alkene in 3-Bromo-2-pentene is typically retained in the product, making this reaction valuable for constructing complex molecules with defined stereochemistry [5].

Heck Reaction Applications

The Heck reaction, also known as the Mizoroki-Heck reaction, represents another significant application of 3-Bromo-2-pentene in synthetic chemistry. This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes to form substituted alkenes [4]. The reaction follows a similar catalytic cycle to the Suzuki coupling but differs in the nature of the nucleophilic partner and the mechanism of carbon-carbon bond formation [4].

In the case of 3-Bromo-2-pentene, the compound can participate in Heck reactions in two distinct ways. First, it can serve as the halide partner, coupling with other alkenes to form more complex unsaturated systems. Second, the alkene moiety within 3-Bromo-2-pentene can participate in intramolecular Heck reactions, leading to cyclization products [6].

The mechanism involves oxidative addition of the carbon-bromine bond to palladium(0), followed by coordination and insertion of the alkene substrate. The resulting intermediate undergoes beta-hydride elimination to form the substituted alkene product and regenerate the catalyst [4]. This reaction is particularly useful for creating trisubstituted alkenes, which are challenging to synthesize by other methods [7].

Utilization in Tandem Addition-Elimination Sequences

3-Bromo-2-pentene demonstrates remarkable utility in tandem addition-elimination sequences, where multiple bond-forming and bond-breaking events occur in a single reaction vessel. These sequences are particularly valuable for constructing complex molecular architectures with high efficiency and atom economy [8].

Sequential Nucleophilic Reactions

The bromine atom in 3-Bromo-2-pentene serves as an excellent leaving group for nucleophilic substitution reactions. When combined with the alkene functionality, this creates opportunities for sequential reactions where the initial substitution product can undergo further transformations [8]. For example, treatment with organometallic nucleophiles can lead to substitution of the bromine, followed by addition reactions across the double bond.

These tandem sequences often proceed through intermediates that are stabilized by the adjacent alkene moiety. The pi-electron system can provide stabilization through hyperconjugation or by serving as a directing group for subsequent reactions [9]. This stabilization effect is particularly pronounced in reactions involving beta-halo alpha,beta-unsaturated systems, where the bromine atom and the double bond are in conjugation [8].

Controlled Stereochemistry

One of the key advantages of using 3-Bromo-2-pentene in tandem sequences is the ability to control stereochemistry through careful choice of reaction conditions and nucleophiles. The alkene geometry (E or Z) can influence the stereochemical outcome of subsequent reactions, allowing for selective synthesis of desired isomers [9].

The mechanism typically involves initial nucleophilic attack at the carbon bearing the bromine atom, followed by elimination or rearrangement processes. The stereochemical outcome depends on the relative rates of these competing pathways and can be influenced by factors such as temperature, solvent, and the nature of the nucleophile [8].

Building Block for Conjugated Diene Systems

3-Bromo-2-pentene serves as an important precursor for the synthesis of conjugated diene systems, which are fundamental structural motifs in organic chemistry with applications ranging from natural product synthesis to materials science [10] [11].

Radical-Mediated Coupling Reactions

The synthesis of conjugated dienes from 3-Bromo-2-pentene can be achieved through radical-mediated coupling reactions. These reactions typically involve the generation of allylic radicals, which can then couple with other alkene systems to form extended conjugated systems [12]. The process often employs N-bromosuccinimide (NBS) as a brominating agent under radical conditions, allowing for selective functionalization at allylic positions [12].

The radical mechanism involves homolytic cleavage of the carbon-bromine bond, generating a carbon radical that is stabilized by the adjacent double bond through allylic resonance [10] [13]. This stabilization makes the radical intermediate sufficiently long-lived to participate in coupling reactions with other unsaturated systems [12].

Metal-Catalyzed Approaches

Transition metal-catalyzed approaches offer another route to conjugated diene systems from 3-Bromo-2-pentene. These methods typically involve palladium-catalyzed coupling reactions where the bromine atom is replaced by an alkenyl group, creating a conjugated system [14]. The reaction conditions can be tuned to favor either 1,2-addition or 1,4-addition products, depending on the desired substitution pattern [11] [15].

The mechanism involves oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent containing the desired alkenyl group. Reductive elimination then forms the conjugated diene product and regenerates the catalyst [14].

Precursor in Heterocyclic Compound Synthesis

3-Bromo-2-pentene serves as a valuable precursor for the synthesis of various heterocyclic compounds, including five-membered and six-membered ring systems containing nitrogen, oxygen, or sulfur heteroatoms [16] [17].

Cyclization Reactions

The compound can undergo intramolecular cyclization reactions where the bromine atom serves as a leaving group and the alkene moiety participates in ring formation. These reactions are particularly useful for constructing cyclic systems with defined stereochemistry [16]. The mechanism typically involves nucleophilic attack by a heteroatom on the carbon bearing the bromine, followed by elimination of bromide to form the cyclic product [17].

The size of the ring formed depends on the position of the nucleophile relative to the bromine atom and the alkene. Five-membered rings are generally favored for kinetic reasons, but six-membered rings can be formed under appropriate conditions [16].

Heteroatom Incorporation

The synthesis of heterocyclic compounds from 3-Bromo-2-pentene often involves the incorporation of heteroatoms such as nitrogen, oxygen, or sulfur. These reactions can proceed through various mechanisms, including nucleophilic substitution, radical processes, or transition metal-catalyzed transformations [18].

For example, treatment with amines can lead to the formation of nitrogen-containing heterocycles through initial nucleophilic substitution followed by cyclization. Similarly, reactions with sulfur nucleophiles can generate sulfur-containing ring systems [18].

Applications in Polymer Functionalization Chemistry

3-Bromo-2-pentene finds significant applications in polymer functionalization chemistry, where it serves as a reactive intermediate for introducing functional groups into polymer chains or for modifying polymer properties [19] [20].

Post-Polymerization Modification

The compound can be used in post-polymerization modification reactions where the bromine atom serves as a handle for introducing various functional groups. This approach allows for the synthesis of functional polymers with controlled architectures and properties [20]. The bromine atom can be replaced by nucleophiles through substitution reactions, or it can participate in cross-coupling reactions to introduce aromatic or aliphatic substituents [21].

The alkene moiety in 3-Bromo-2-pentene also provides opportunities for polymer functionalization through addition reactions. These can include hydrogenation, epoxidation, or cycloaddition reactions that introduce specific functional groups or modify the polymer backbone [20].

Controlled Functionalization

One of the key advantages of using 3-Bromo-2-pentene in polymer chemistry is the ability to achieve controlled functionalization. The reaction conditions can be tuned to selectively target either the bromine atom or the alkene moiety, allowing for precise control over the degree and nature of functionalization [22].

The stereochemistry of the alkene can also influence the functionalization process, with different isomers potentially leading to different polymer properties. This stereochemical control is particularly important in the synthesis of materials with specific mechanical or optical properties [21].

Flame Retardant Applications

Bromine-containing polymers derived from 3-Bromo-2-pentene have found applications as flame retardants in various materials [23]. The bromine content can be controlled through the degree of functionalization, allowing for optimization of flame retardant properties while maintaining other desirable material characteristics [23].

XLogP3

2.6

Exact Mass

147.98876 g/mol

Monoisotopic Mass

147.98876 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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